N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine
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Overview
Description
N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine typically involves the reaction of 4-butylaniline with 5-chloro-2-aminobenzoxazole. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazoles.
Scientific Research Applications
N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-butylphenyl)-3,5-dimethoxybenzamide
- (2RS)-2-(4-butylphenyl)propanoic acid
Comparison: N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine is unique due to its specific structural features, such as the presence of a benzoxazole ring and a chloro substituent. These features confer distinct chemical and biological properties compared to similar compounds. For example, the chloro substituent may enhance its reactivity in certain chemical reactions, while the benzoxazole ring can influence its interaction with biological targets.
Properties
Molecular Formula |
C17H17ClN2O |
---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-(4-butylphenyl)-5-chloro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C17H17ClN2O/c1-2-3-4-12-5-8-14(9-6-12)19-17-20-15-11-13(18)7-10-16(15)21-17/h5-11H,2-4H2,1H3,(H,19,20) |
InChI Key |
MUHHUNJGWAFKOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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